molecular formula C10H10N2OS2 B8471524 2-Amino-5-(4-methoxyphenylthio)thiazole

2-Amino-5-(4-methoxyphenylthio)thiazole

Cat. No. B8471524
M. Wt: 238.3 g/mol
InChI Key: HUSCQWZPKFWILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-methoxyphenylthio)thiazole is a useful research compound. Its molecular formula is C10H10N2OS2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(4-methoxyphenylthio)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(4-methoxyphenylthio)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-(4-methoxyphenylthio)thiazole

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2OS2/c1-13-7-2-4-8(5-3-7)14-9-6-12-10(11)15-9/h2-6H,1H3,(H2,11,12)

InChI Key

HUSCQWZPKFWILI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-thiazol-2-ylamine (70a, 10.0 g, 38.5 mmol), 4-methoxy-benzenethiol (4.70 ml, 38.5 mmol) and K2CO3 (21.0 g, 151 mmol) in DMF (100 mL) was heated at 80° C. for 1.0 hour and stirred further 16 hours at room temperature. The reaction mixture was quenched with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4(s), and concentrated under reduced pressure to give 5-(4-methoxy-phenylsulfanyl)-thiazol-2-ylamine (70b, 6.70 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-acetylamino-5-(4-methoxyphenylthio)thiazole (1.7 g) in a mixture of ethanol (40 ml) and aqueous 6N hydrochloric acid (6 ml) was refluxed for 4 hours with stirring. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in water. The solution was adjusted to pH 10 using aqueous sodium hydroxide under cooling. The precipitates were collected by filtration, washed with water and recrystallized from ethanol to give 2-amino-5-(4-methoxyphenylthio)thiazole (1.25 g, yield: 86.8%). mp: 119°-120° C.
Name
2-acetylamino-5-(4-methoxyphenylthio)thiazole
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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